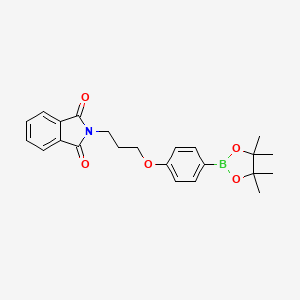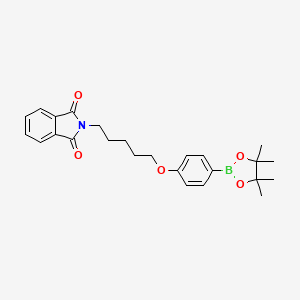
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring and a pyrrolidinone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate typically involves the reaction of 1-ethyl cyclopropane-1,1-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the pyrrolidinone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields 1-ethyl cyclopropane-1,1-dicarboxylic acid and 2,5-dioxopyrrolidin-1-yl .
Applications De Recherche Scientifique
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate involves its ability to act as a reactive intermediate. It can form covalent bonds with nucleophilic sites on proteins or other molecules, thereby modifying their function. This reactivity is primarily due to the presence of the pyrrolidinone moiety, which can undergo nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,5-Dioxopyrrolidin-1-yl) 1-Methyl cyclopropane-1,1-dicarboxylate
- 2-(2,5-Dioxopyrrolidin-1-yl)propanamides
Uniqueness
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is unique due to its specific structure, which includes both a cyclopropane ring and a pyrrolidinone moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
IUPAC Name |
1-O'-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl cyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-2-17-9(15)11(5-6-11)10(16)18-12-7(13)3-4-8(12)14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOMHCRCJMLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163232.png)
![3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163237.png)
![3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163249.png)








